Apalutamide-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H15F4N5O2S |

|---|---|

Molecular Weight |

481.4 g/mol |

IUPAC Name |

4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuterio(113C)methyl)benzamide |

InChI |

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1+1D3 |

InChI Key |

HJBWBFZLDZWPHF-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Apalutamide-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis, and mechanism of action of the isotopically labeled androgen receptor (AR) inhibitor, Apalutamide-¹³C,d₃. This information is intended to support research and development activities in the fields of oncology, drug metabolism, and pharmacokinetic studies.

Chemical Structure and Properties

Apalutamide-¹³C,d₃ is a stable isotope-labeled version of Apalutamide, a potent second-generation non-steroidal antiandrogen. The isotopic labeling involves the incorporation of one Carbon-13 atom and three deuterium atoms on the N-methyl group of the benzamide moiety. This labeling makes it a valuable internal standard for quantitative bioanalytical assays, such as mass spectrometry, enabling precise measurement of Apalutamide in biological matrices.

Table 1: Chemical Identity and Properties of Apalutamide-¹³C,d₃

| Property | Value |

| IUPAC Name | 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-(¹³C-methyl-d₃)-Benzamide |

| Synonyms | ARN-509-¹³C,d₃; JNJ-56021927-¹³C,d₃ |

| Molecular Formula | C₂₀¹³CH₁₂D₃F₄N₅O₂S |

| Molecular Weight | 481.45 g/mol |

| Appearance | White solid |

| Purity | Typically ≥98% by HPLC |

| Isotopic Purity | Typically ≥99% for ¹³C and ≥99% for D |

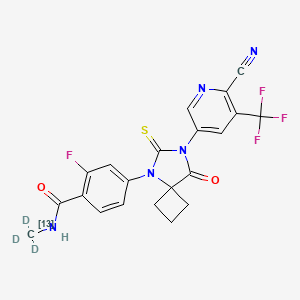

Chemical Structure:

The core structure of Apalutamide features a thiohydantoin moiety linked to a trifluoromethyl-substituted pyridine ring and a fluorinated benzamide group. The isotopic labels are located on the terminal N-methyl group.

Synthesis of Apalutamide-¹³C,d₃

The synthesis of Apalutamide-¹³C,d₃ follows the established synthetic routes for unlabeled Apalutamide, with the key difference being the introduction of the isotopically labeled methyl group in the final step. The general synthetic strategy involves the preparation of two key intermediates: the spirocyclic thiohydantoin core and the substituted benzamide moiety.

General Synthetic Scheme

A plausible and commonly employed synthetic route is a convergent synthesis. This involves the separate synthesis of the key building blocks followed by their coupling. The final step is the amidation reaction where the isotopic label is introduced.

Caption: A high-level overview of a convergent synthetic strategy for Apalutamide-¹³C,d₃.

Experimental Protocols

While a specific, detailed protocol for the synthesis of Apalutamide-¹³C,d₃ is not publicly available in peer-reviewed literature, a representative procedure for the final N-methylation step can be extrapolated from standard organic synthesis methodologies for amide bond formation.

Protocol: Synthesis of Apalutamide-¹³C,d₃ via Amide Coupling

This protocol describes the final step in the synthesis, the coupling of the carboxylic acid precursor with isotopically labeled methylamine.

Materials:

-

4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluorobenzoic acid (Intermediate A)

-

¹³C,d₃-Methylamine hydrochloride (¹³CH₃NH₂·HCl or ¹³CD₃NH₂·HCl)

-

Amide coupling reagent (e.g., HATU, HOBt/EDC)

-

Organic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

-

Reagents for workup and purification (e.g., Ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a solution of 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluorobenzoic acid (1 equivalent) in anhydrous DMF, add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and an organic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Addition of Labeled Amine: Add ¹³C,d₃-Methylamine hydrochloride (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Apalutamide-¹³C,d₃ as a white solid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the incorporation of the isotopic labels.

Table 2: Representative Reaction Parameters

| Parameter | Condition |

| Solvent | Anhydrous DMF or DCM |

| Coupling Reagent | HATU or HOBt/EDC |

| Base | DIPEA or TEA |

| Temperature | Room Temperature |

| Reaction Time | 2-12 hours (monitored by TLC/LC-MS) |

| Purification | Silica Gel Chromatography |

Mechanism of Action and Signaling Pathway

Apalutamide is a potent and selective androgen receptor (AR) inhibitor. It exerts its therapeutic effect by disrupting multiple steps in the AR signaling pathway, which is a key driver of prostate cancer cell growth and proliferation.[1][2]

The mechanism of action involves:

-

Competitive Inhibition of Androgen Binding: Apalutamide binds to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT).[2][3]

-

Inhibition of AR Nuclear Translocation: By binding to the AR in the cytoplasm, Apalutamide prevents the conformational changes necessary for the AR to translocate into the nucleus.[2]

-

Impediment of AR-Mediated Transcription: Apalutamide blocks the binding of the AR to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of AR target genes that are critical for prostate cancer cell survival and growth.[2]

Caption: The inhibitory effect of Apalutamide on the Androgen Receptor (AR) signaling pathway.

Conclusion

Apalutamide-¹³C,d₃ is an essential tool for the accurate quantification of Apalutamide in research and clinical settings. Its synthesis is achieved by incorporating an isotopically labeled methylamine in the final stage of a convergent synthetic route. Understanding its chemical properties, synthesis, and mechanism of action is crucial for its effective application in drug development and for advancing the study of androgen-driven malignancies.

References

Technical Guide: Physicochemical Properties of Apalutamide-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of Apalutamide-13C,d3, an isotopically labeled version of the potent androgen receptor inhibitor, apalutamide. This guide is intended to serve as a technical resource for researchers and professionals engaged in drug development, bioanalytical studies, and metabolic research involving this compound.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled analog of apalutamide, designed for use as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled drug in mass spectrometry-based assays.

Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₂₀¹³CH₁₂D₃F₄N₅O₂S | [1] |

| Molecular Weight | 481.45 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Chemical Purity (by HPLC) | ≥98.7% | [1] |

| Isotopic Purity (¹³C) | ≥99 atom % | [1] |

| Isotopic Purity (D) | ≥99 atom % | [1] |

| Solubility | Soluble in DMSO (50 mg/mL with ultrasonic and warming) | [2] |

| Melting Point | Not explicitly reported for the labeled compound. Unlabeled apalutamide has a melting point of 190-192°C. | |

| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |

Experimental Protocols

Detailed experimental protocols for the de novo characterization of this compound are not extensively published. However, based on standard analytical practices for isotopically labeled compounds and methods described for apalutamide, the following methodologies are recommended for its characterization.

Identity and Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To confirm the identity and determine the chemical purity of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve adequate separation of the main peak from any impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of apalutamide (e.g., 270 nm).

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as DMSO or acetonitrile and then diluted with the mobile phase to an appropriate concentration.

-

Analysis: The retention time of the main peak is compared to a reference standard of unlabeled apalutamide to confirm identity (a slight shift may be observed due to the isotopic labeling). Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Isotopic Purity and Molecular Weight Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the isotopic purity of this compound.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., electrospray ionization - ESI).

-

Sample Introduction: The sample can be introduced via direct infusion or by coupling the MS to an HPLC system as described above.

-

MS Parameters: The mass spectrometer is operated in positive ion mode. The full scan mass spectrum is acquired over a relevant m/z range to include the expected molecular ions.

-

Analysis: The exact mass of the [M+H]⁺ ion is measured and compared to the theoretical exact mass of this compound. The isotopic distribution of the molecular ion cluster is analyzed to confirm the number and incorporation of ¹³C and deuterium atoms. The relative abundance of the ion corresponding to the unlabeled compound is used to calculate the isotopic purity.

Visualizations

Apalutamide Signaling Pathway

Apalutamide functions as a potent antagonist of the androgen receptor (AR), a key driver of prostate cancer cell growth and survival. The following diagram illustrates the mechanism of action of apalutamide in inhibiting the AR signaling pathway.

References

An In-depth Technical Guide to the Mechanism of Action of Apalutamide-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a potent, second-generation, nonsteroidal antiandrogen (NSAA) that serves as a cornerstone in the management of advanced prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). This document provides a detailed examination of its mechanism of action.

The specific compound mentioned, Apalutamide-13C,d3 , is an isotopically labeled variant of apalutamide. In such molecules, one or more atoms are replaced by their isotope—in this case, Carbon-12 is replaced by Carbon-13, and Hydrogen is replaced by Deuterium (d3). These labeled compounds are chemically and biologically identical to their unlabeled counterparts in terms of their mechanism of action. Their primary use is in analytical chemistry, particularly in mass spectrometry-based assays (e.g., liquid chromatography-mass spectrometry, LC-MS), where they serve as invaluable internal standards for the precise and accurate quantification of apalutamide in biological matrices. For the purpose of this guide, the mechanism of action described for apalutamide is directly applicable to this compound.

Prostate cancer cell proliferation is predominantly driven by the androgen receptor (AR) signaling pathway.[1] Apalutamide exerts its therapeutic effect by comprehensively inhibiting this pathway at multiple critical steps, leading to decreased tumor cell proliferation and increased apoptosis.[2]

Core Mechanism of Action

Apalutamide functions as a direct and high-affinity antagonist of the androgen receptor.[3] Its multi-faceted mechanism disrupts AR signaling more completely than first-generation antiandrogens like bicalutamide.[4][5] The process can be broken down into three primary inhibitory steps.[6][7]

-

Competitive Inhibition of Androgen Binding: Apalutamide binds directly to the ligand-binding domain (LBD) of the androgen receptor.[2] This binding is competitive with endogenous androgens such as testosterone and dihydrotestosterone (DHT), preventing them from activating the receptor.[1] Apalutamide exhibits a 7- to 10-fold greater binding affinity for the AR compared to bicalutamide, contributing to its superior potency.[4][8]

-

Inhibition of AR Nuclear Translocation: Upon androgen binding, the androgen receptor typically undergoes a conformational change and translocates from the cytoplasm into the nucleus.[3] Apalutamide binding prevents this critical step.[6][9] By keeping the AR complex sequestered in the cytoplasm, it cannot access the nuclear machinery required for gene regulation.[3]

-

Impediment of AR-DNA Binding and Transcription: Once in the nucleus, the activated AR binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[2] This binding initiates the transcription of genes responsible for prostate cancer cell growth and survival.[3] Apalutamide's mechanism ensures that even if some AR were to enter the nucleus, it is inhibited from binding to DNA and mediating gene transcription.[2][6]

This comprehensive blockade of the AR signaling cascade results in potent antitumor activity, including decreased tumor volume, reduced proliferation, and increased apoptosis in preclinical prostate cancer models.[2][9]

Quantitative Data on Apalutamide's Activity

The efficacy of apalutamide has been quantified through various in vitro, preclinical, and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Target | Cell Line / System | Citation |

|---|---|---|---|---|

| IC₅₀ | 16 nM | Androgen Receptor (AR) | LNCaP cells overexpressing AR | [3] |

| Comparative Affinity | 7- to 10-fold higher than bicalutamide | Androgen Receptor (AR) | LNCaP cells | [8] |

| Off-Target IC₅₀ | 3.0 µM | GABA-A Receptor | Radioligand binding assay |[8] |

Table 2: Preclinical In Vivo Efficacy in Xenograft Models

| Parameter | Model | Treatment | Result | Citation |

|---|---|---|---|---|

| Tumor Regression | LNCaP/AR xenografts in castrated mice | Apalutamide (30 mg/kg/day) | ≥50% tumor regression in 8 of 10 mice | [4] |

| Tumor Regression | LNCaP/AR xenografts in castrated mice | Bicalutamide | ≥50% tumor regression in 1 of 10 mice | [4] |

| Proliferation Index | LNCaP/AR(cs) tumors | Apalutamide | 60% decrease in Ki-67 staining | [3] |

| Apoptosis Rate | LNCaP/AR(cs) tumors | Apalutamide | 10-fold increase compared to vehicle |[3] |

Table 3: Key Clinical Efficacy Data

| Clinical Trial | Patient Population | Primary Endpoint | Result | Citation |

|---|---|---|---|---|

| SPARTAN (Phase III) | Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC) | Metastasis-Free Survival (MFS) | Apalutamide: 40.5 months Placebo: 16.2 months (HR: 0.28; p < 0.001) | [5] |

| TITAN (Phase III) | Metastatic Castration-Sensitive Prostate Cancer (mCSPC) | Overall Survival (OS) | 35% reduction in risk of death vs. placebo + ADT (HR: 0.65; p < 0.0001) | |

Visualizations of Pathways and Workflows

Caption: Apalutamide inhibits AR signaling at three key points.

Caption: Workflow to identify AR's genomic binding sites.

Caption: Workflow to assess apalutamide's in vivo efficacy.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of AR antagonists like apalutamide.

This assay determines the ability of a test compound (apalutamide) to compete with a radiolabeled androgen for binding to the AR, allowing for the calculation of its binding affinity (IC₅₀).

-

Materials:

-

Receptor Source: Rat prostate cytosol or purified human AR Ligand-Binding Domain (AR-LBD).

-

Radioligand: [³H]-R1881 (Metribolone) or [³H]-DHT.

-

Test Compound: Apalutamide, serially diluted.

-

Non-specific Binding Control: High concentration of unlabeled R1881.

-

Assay Buffer (e.g., TEDG Buffer: Tris, EDTA, DTT, Glycerol).

-

Separation Method: Hydroxylapatite (HAP) slurry or filter plates (e.g., GF/B filters).

-

Scintillation Cocktail and Scintillation Counter.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of apalutamide in the assay buffer.

-

Incubation: In microcentrifuge tubes or a 96-well plate, combine the AR source, a fixed concentration of [³H]-R1881 (e.g., 1-5 nM), and varying concentrations of apalutamide.

-

Total Binding Wells: Contain AR source and [³H]-R1881 only.

-

Non-specific Binding Wells: Contain AR source, [³H]-R1881, and a 100-fold molar excess of unlabeled R1881.

-

Test Wells: Contain AR source, [³H]-R1881, and each dilution of apalutamide.

-

-

Incubate the mixture overnight (18-24 hours) at 4°C to reach equilibrium.

-

Separation: Separate receptor-bound radioligand from free radioligand.

-

For HAP Slurry: Add cold HAP slurry to each tube, incubate briefly, centrifuge, and wash the pellet multiple times with cold wash buffer to remove unbound ligand.

-

For Filter Plates: Transfer the incubation mixture to a filter plate and apply a vacuum to trap the receptor-ligand complexes on the filter. Wash filters with cold wash buffer.

-

-

Quantification: Resuspend the HAP pellet or place the filters into scintillation vials. Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of apalutamide.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

-

This assay visualizes the subcellular localization of the AR to determine if apalutamide can prevent its translocation from the cytoplasm to the nucleus.

-

Materials:

-

Cell Line: Androgen-sensitive prostate cancer cells (e.g., LNCaP).

-

Culture Plates: Glass-bottom dishes or coverslips in 24-well plates.

-

Treatments: DHT or R1881 (synthetic androgen), Apalutamide.

-

Reagents: 4% Paraformaldehyde (PFA) for fixation, 0.1% Triton X-100 for permeabilization, Bovine Serum Albumin (BSA) for blocking.

-

Antibodies: Primary anti-AR antibody, fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

-

Mounting Medium and a Fluorescence Microscope.

-

-

Procedure:

-

Cell Culture: Seed LNCaP cells onto glass coverslips and allow them to adhere overnight.

-

Starvation: Culture cells in androgen-deprived medium (e.g., charcoal-stripped serum) for 24 hours to ensure AR is primarily cytoplasmic.

-

Treatment:

-

Control: Treat with vehicle (DMSO).

-

Androgen Stimulation: Treat with DHT (e.g., 10 nM) to induce nuclear translocation.

-

Inhibition: Pre-treat with apalutamide (e.g., 10 µM) for 1-2 hours, then co-treat with DHT.

-

-

Incubate for 1-2 hours.

-

Fixation & Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking & Staining: Block with 1% BSA for 1 hour. Incubate with primary anti-AR antibody overnight at 4°C. Wash, then incubate with the fluorescent secondary antibody for 1 hour at room temperature.

-

Nuclear Staining & Mounting: Wash and stain nuclei with DAPI for 5 minutes. Mount coverslips onto microscope slides.

-

Imaging & Analysis: Visualize cells using a fluorescence microscope. Capture images of the DAPI (blue) and AR (e.g., green) channels. Assess the localization of the AR signal (cytoplasmic, nuclear, or both) across the different treatment groups.

-

This protocol assesses the in vivo antitumor efficacy of apalutamide in a mouse model.

-

Materials:

-

Cell Line: Human prostate cancer cells (e.g., LNCaP, VCaP).

-

Animals: Male, immunodeficient mice (e.g., Nude or SCID), surgically castrated.

-

Reagents: Matrigel, Apalutamide, vehicle for oral gavage (e.g., 0.5% methylcellulose).

-

Equipment: Calipers, analytical balance, gavage needles.

-

-

Procedure:

-

Cell Preparation: Harvest prostate cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-2 million cells) into the flank of each castrated mouse.

-

Tumor Growth Monitoring: Monitor mice until tumors reach a palpable, predetermined volume (e.g., 150-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Randomize mice into treatment cohorts (e.g., Vehicle control, Apalutamide 10 mg/kg, Apalutamide 30 mg/kg).

-

Administer treatment daily via oral gavage for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight 2-3 times per week.

-

Endpoint and Tissue Collection: At the end of the study (or when tumors reach a maximum size limit), euthanize the mice. Excise, weigh, and measure the final tumor volume.

-

Downstream Analysis:

-

Fix a portion of the tumor in formalin for paraffin embedding and subsequent histological analysis (H&E staining) and immunohistochemistry (e.g., for proliferation marker Ki-67).

-

Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR).

-

-

References

- 1. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 3. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 6. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Biological Evaluation of Deuterated Apalutamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a potent, non-steroidal, second-generation androgen receptor (AR) antagonist approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1][2] It functions by inhibiting multiple steps in the AR signaling pathway, a key driver of prostate cancer cell growth.[3][4][5] Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, leading to the formation of its active metabolite, N-desmethyl apalutamide.[1][6][7]

The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, is a validated approach in medicinal chemistry to improve the metabolic stability of drugs.[8] This "deuteration" can slow the rate of enzymatic metabolism at specific sites in a molecule, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[9] This technical guide provides a comprehensive overview of the synthesis and biological evaluation of deuterated apalutamide, based on seminal studies in the field.

Synthesis of Deuterated Apalutamide

The synthesis of deuterated apalutamide, specifically the N-trideuteromethyl derivative, has been reported to improve its pharmacokinetic profile.[8][10][11] The general synthetic approach involves the coupling of key intermediates, where one of the building blocks contains the deuterated methyl group.

Experimental Protocol: Synthesis of N-trideuteromethyl Apalutamide

The following is a representative protocol based on published synthetic strategies for apalutamide and its deuterated analogs.[8] Note: This is a generalized procedure and may require optimization.

-

Synthesis of Intermediate A (Thiohydantoin Core): A suitable precursor, such as 4-amino-2-(trifluoromethyl)benzonitrile, is reacted with thiophosgene in a suitable solvent (e.g., dichloromethane) to form an isothiocyanate intermediate. This is then cyclized with an amino acid derivative under basic conditions to form the thiohydantoin core structure.

-

Synthesis of Intermediate B (Deuterated Side Chain): 4-Amino-2-fluoro-N-(trideuteromethyl)benzamide is prepared by the amidation of 4-amino-2-fluorobenzoic acid with trideuteromethylamine hydrochloride (CD3NH2·HCl) in the presence of a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.

-

Final Coupling Reaction: Intermediate A is coupled with Intermediate B via a nucleophilic aromatic substitution reaction. This is typically carried out in a polar aprotic solvent (e.g., DMSO or DMF) at an elevated temperature, often with the addition of a base such as potassium carbonate, to yield the final deuterated apalutamide product.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure deuterated apalutamide.

-

Characterization: The final compound's identity and purity are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Biological Evaluation

The primary goal of deuterating apalutamide is to enhance its pharmacokinetic properties without compromising its pharmacological activity. The biological evaluation therefore focuses on comparing the deuterated analog to its non-deuterated parent compound in terms of androgen receptor binding and in vivo pharmacokinetics.

Androgen Receptor (AR) Binding Affinity

Studies have shown that deuteration of the N-methyl group of apalutamide does not negatively impact its ability to bind to the androgen receptor. Both deuterated and non-deuterated apalutamide exhibit similar high-affinity binding to the AR in vitro.[3][8][10][12] This is expected, as the deuterated methyl group is not directly involved in the key interactions with the ligand-binding domain of the receptor.

Table 1: Androgen Receptor Binding Affinity

| Compound | Target | Assay Type | IC₅₀ (nM) |

| Apalutamide | Androgen Receptor | Competitive Binding | 16[4][12] |

| Deuterated Apalutamide | Androgen Receptor | Competitive Binding | Similar to Apalutamide[3][8][10] |

| Bicalutamide (Comparator) | Androgen Receptor | Competitive Binding | 160[12] |

Experimental Protocol: Competitive AR Binding Assay

The following is a representative protocol for determining the AR binding affinity of test compounds.

-

Receptor Source: Prepare cell lysates from a prostate cancer cell line that overexpresses the androgen receptor (e.g., LNCaP/AR cells).[12]

-

Radioligand: Use a high-affinity radiolabeled androgen, such as [¹⁸F]fluoro-5α-dihydrotestosterone ([¹⁸F]FDHT), as the tracer.[12]

-

Competition Assay: Incubate the AR-containing cell lysate with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., deuterated apalutamide) or a reference compound (e.g., unlabeled apalutamide).

-

Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by rapid filtration through glass fiber filters.

-

Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies in animal models are crucial to evaluate the impact of deuteration on drug exposure. Studies in both mice and rats have demonstrated that N-trideuteromethyl apalutamide has a significantly improved pharmacokinetic profile compared to its non-deuterated counterpart.[8][10][11]

Table 2: Pharmacokinetic Parameters of Apalutamide vs. Deuterated Apalutamide in Rats (Oral Administration)

| Compound | Dose (mg/kg) | Cₘₐₓ (ng/mL) | AUC₀₋∞ (ng·h/mL) |

| Apalutamide | 10 | Value | Value |

| Deuterated Apalutamide | 10 | 1.8-fold higher than Apalutamide[8][10] | Nearly 2-fold higher than Apalutamide[8][10] |

Specific values from the primary literature were not available in the searched abstracts.

The observed increase in peak plasma concentration (Cₘₐₓ) and total drug exposure (AUC) for the deuterated compound is consistent with a reduced rate of N-demethylation, demonstrating the success of the deuteration strategy.[8][10]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

The following is a representative protocol for an oral pharmacokinetic study.

-

Animal Model: Use male Sprague-Dawley rats or BALB/c mice.[10] Acclimatize the animals for at least one week before the experiment.

-

Compound Formulation: Prepare a formulation of the test compounds (deuterated and non-deuterated apalutamide) suitable for oral gavage, such as a suspension in 0.5% carboxymethylcellulose (CMC).

-

Dosing: Administer a single oral dose of the compound formulation to the animals (e.g., 10 mg/kg).

-

Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life) from the plasma concentration-time data using non-compartmental analysis software.

Mechanism of Action: Androgen Receptor Signaling Inhibition

Apalutamide and its deuterated analog exert their therapeutic effect by comprehensively blocking the androgen receptor signaling pathway, which is a critical driver for prostate cancer growth.[1][4]

-

Competitive Inhibition: Apalutamide binds directly and with high affinity to the ligand-binding domain (LBD) of the androgen receptor, competitively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][2][3]

-

Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. Apalutamide binding prevents this critical step, effectively sequestering the receptor in the cytoplasm.[1][2][3][4]

-

Impeding DNA Binding: By preventing nuclear translocation, apalutamide ensures that the AR cannot bind to Androgen Response Elements (AREs) on the DNA.[1][4]

-

Blocking Gene Transcription: Consequently, the recruitment of co-activators and the transcription of AR-target genes that promote cancer cell proliferation and survival are inhibited.[1][5]

Conclusion

The strategic deuteration of apalutamide at the N-methyl position represents a successful application of the kinetic isotope effect to improve drug metabolism and pharmacokinetic properties. The resulting analog, N-trideuteromethyl apalutamide, demonstrates significantly increased systemic exposure in preclinical models without compromising its high-affinity binding to the androgen receptor.[8][10] This enhanced pharmacokinetic profile could potentially translate to improved clinical efficacy or a more convenient dosing regimen. These findings underscore the value of deuterium chemistry as a tool in drug optimization and development for potent therapeutic agents like apalutamide.

References

- 1. researchgate.net [researchgate.net]

- 2. data.epo.org [data.epo.org]

- 3. Document: Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles. (CHEMBL4020755) - ChEMBL [ebi.ac.uk]

- 4. selleckchem.com [selleckchem.com]

- 5. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of apalutamide in patients with metastatic castration-resistant prostate cancer (GENESIS): protocol for a multicentre, open-label, single-arm clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Drug-Drug Interaction of Apalutamide, Part 1: Clinical Studies in Healthy Men and Patients with Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Novel 2,4-diaminopyrimidines bearing fused tricyclic ring moiety for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Apalutamide-13C,d3: A Comprehensive Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled compound, Apalutamide-13C,d3. This document is crucial for ensuring the quality, identity, and purity of the standard, which is essential for its use in quantitative bioanalytical studies, such as those supporting pharmacokinetics and drug metabolism research.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound. These values are critical for the accurate preparation of stock solutions and calibration standards for use in analytical assays.

Table 1: General Information

| Parameter | Value |

| Compound Name | This compound |

| Molecular Formula | C₂₀¹³CH₁₂D₃F₄N₅O₂S |

| Molecular Weight | 481.45 g/mol |

| CAS Number (Unlabeled) | 956104-40-8 |

| Appearance | White to off-white solid |

Table 2: Purity and Isotopic Enrichment

| Test | Method | Specification | Result |

| Chemical Purity | HPLC | ≥ 98.0% | 98.7%[1] |

| Isotopic Enrichment (¹³C) | Mass Spectrometry | Report Value | 99 atom % ¹³C[1] |

| Isotopic Enrichment (D) | Mass Spectrometry | Report Value | 99 atom % D[1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments typically cited on a Certificate of Analysis for this compound.

2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

The chemical purity of this compound is determined by High-Performance Liquid Chromatography (HPLC) with UV detection. This method separates the main compound from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column is commonly used for the analysis of Apalutamide and its related substances.

-

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Detection: The UV detector is set to a wavelength where Apalutamide exhibits maximum absorbance, ensuring high sensitivity for both the main peak and any impurities.

-

Quantification: The purity is calculated by the area percentage method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

2.2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a critical technique for confirming the identity and determining the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Identity Confirmation: The identity of the compound is confirmed by comparing the measured accurate mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass. The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass.

-

Isotopic Enrichment Analysis: The isotopic enrichment is determined by analyzing the mass distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to the unlabeled, partially labeled, and fully labeled species are used to calculate the percentage of molecules that contain the desired number of ¹³C and deuterium atoms.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to ensure the isotopic labels are at the correct positions.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. The absence of a signal corresponding to the methyl protons and the presence of signals for all other protons confirms the deuteration at the methyl group.

-

¹³C NMR: The ¹³C NMR spectrum shows a significantly enhanced signal for the carbon atom that has been enriched with ¹³C, confirming the position of the carbon label. The chemical shift and coupling patterns should be consistent with the expected structure.

Visualizations

The following diagrams illustrate the logical workflow of the analysis and the relationship between the different tests performed to generate the Certificate of Analysis.

References

An In-Depth Technical Guide to the Safety of Apalutamide-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Apalutamide-13C,d3. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes information from the SDS of the closely related isotopologue, Apalutamide d3, the parent compound Apalutamide, and clinical safety data for the approved drug ERLEADA® (apalutamide). This compound is an isotopically labeled version of Apalutamide, used primarily as an internal standard in research and development.[1] Its chemical and toxicological properties are expected to be nearly identical to the parent compound.

Substance Identification and Hazard Classification

This compound is the 13C- and deuterium-labeled form of Apalutamide, a potent and competitive androgen receptor (AR) antagonist.[1] While specific hazard classifications for the labeled compound are not available, the data for Apalutamide provides a reliable surrogate.

Table 1: Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| Synonyms | ARN-509-13C,d3 |

| Parent Compound CAS | 956104-40-8 |

| Apalutamide d3 CAS | 1638885-61-6[2] |

| Parent Molecular Formula | C21H15F4N5O2S |

| Apalutamide d3 Molecular Formula | C21H12D3F4N5O2S[2] |

| Parent Molecular Weight | 477.4 g/mol |

| Apalutamide d3 Molecular Weight | 480.5 g/mol [2] |

| Intended Use | For research and development use only.[2] Laboratory chemicals, manufacture of substances.[3] |

Table 2: GHS Hazard Classification for Apalutamide

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3] |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | - | H373: May cause damage to organs through prolonged or repeated exposure[5] |

Note: This classification is for the parent compound, Apalutamide, and should be considered applicable to this compound.

Toxicological and Clinical Safety Data

Toxicological data for this compound is not available.[6] However, extensive non-clinical and clinical studies on Apalutamide provide insight into its potential health effects.

Table 3: Summary of Toxicological and Clinical Adverse Effects of Apalutamide

| Effect Type | Finding | Source |

| Hepatotoxicity | In clinical trials, serum aminotransferase elevations were uncommon, transient, and mild. No cases of clinically apparent liver injury with jaundice were reported.[4] | Clinical Trials[4] |

| Reproductive Toxicity | May damage fertility or the unborn child.[4] Animal studies showed fetal abnormalities and embryo-fetal lethality.[7] Men with female partners of reproductive potential should use effective contraception.[7] | Animal Studies[7] |

| Carcinogenesis | A 2-year study in male rats showed an increased incidence of Leydig interstitial cell adenoma in the testes.[8] Apalutamide was not carcinogenic in a 6-month study in transgenic mice.[7] | Animal Studies[7][8] |

| Mutagenesis | Apalutamide did not induce mutations in the bacterial reverse mutation (Ames) assay and was not genotoxic in an in vivo micronucleus test in rats.[5][7] | In vitro / In vivo Assays[5][7] |

| Common Adverse Reactions (>10%) | Rash (26%), diarrhea, fatigue, nausea, vomiting, hypertension, arthralgia, decreased appetite, weight loss, hot flashes, falls, and fractures.[7][9] | Clinical Trials[7][9] |

| Serious Adverse Reactions | Heart disease, heart attack, stroke, and seizures have been reported.[9][10] | Clinical Trials[9][10] |

Experimental Protocols and Workflows

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The following workflows represent standard procedures for handling chemical substances of this nature in a research setting.

Logical Workflow for Chemical Safety Assessment

This diagram illustrates the logical steps involved in assessing the safety of a research chemical like this compound.

Caption: Logical workflow for assessing the safety of a new research chemical.

Handling, Storage, and Personal Protection

Proper handling and storage are critical to minimize exposure and maintain the integrity of this compound.

Table 4: Handling and Storage Recommendations

| Aspect | Recommendation | Citation(s) |

| Handling | Avoid contact with skin, eyes, and inhalation of dust.[3][11] Use in a well-ventilated area or with appropriate exhaust ventilation.[3] Do not eat, drink, or smoke when using.[3] Wash hands thoroughly after handling.[3] Caretakers should wear gloves when handling the medication.[9] | [3][9][11] |

| Storage | Store at room temperature (68°F–77°F or 20°C–25°C) or refrigerated (2°C to 8°C).[6][12] Keep container tightly closed in a dry, well-ventilated place.[11] Protect from light and moisture.[6][9][12] Store locked up.[3][13] Keep out of reach of children and pets.[9][12] | [3][6][9][11][12][13] |

Personal Protective Equipment (PPE) Workflow

This workflow outlines the necessary steps for selecting and using PPE when handling this compound.

Caption: Standard workflow for selecting and using Personal Protective Equipment (PPE).

First Aid and Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Table 5: First Aid Measures

| Exposure Route | First Aid Instructions | Citation(s) |

| Inhalation | Move the person into fresh air. If necessary, provide artificial respiration or oxygen. Seek medical attention. | [2][3][13] |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [2][3][6][11] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention. | [2][3][6][13] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical assistance. | [2][3][11] |

Emergency First Aid Response Workflow

This diagram shows the sequence of actions to take following an accidental exposure.

Caption: Sequential actions for a first aid response to chemical exposure.

Physical and Chemical Properties

Limited data is available for this compound. The properties of the parent compound are provided as a reference.

Table 6: Physical and Chemical Properties of Apalutamide

| Property | Value |

| Physical State | Solid, white to yellow powder[6] |

| Solubility | Soluble in DMSO, Dichloromethane, Ethyl Acetate[6] |

| Conditions to Avoid | Light, heat, flames, sparks, moisture[5][6] |

| Hazardous Decomposition | Carbon oxides (CO, CO2), Fluorine compounds[6] |

Stability and Reactivity

| Aspect | Information |

| Reactivity | No dangerous reactions are known under normal use conditions.[5] |

| Chemical Stability | Stable under recommended storage conditions. |

| Incompatible Materials | None known.[5] |

Disposal Considerations

Unused material and its container must be disposed of as hazardous waste.

| Waste Type | Disposal Method |

| Product | Dispose of via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water.[13] |

| Contaminated Packaging | Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture to render unusable.[13] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. kmpharma.in [kmpharma.in]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. obaid.info [obaid.info]

- 6. crude.abx.de [crude.abx.de]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. dam.upmc.com [dam.upmc.com]

- 10. Apalutamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 11. scribd.com [scribd.com]

- 12. keystoneurology.com [keystoneurology.com]

- 13. echemi.com [echemi.com]

The Impact of Deuteration on Apalutamide Pharmacokinetics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a potent, non-steroidal androgen receptor (AR) inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1][2][3] It functions by binding directly to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription.[4][5] The primary route of metabolism for apalutamide is through cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, leading to the formation of its active metabolite, N-desmethyl apalutamide.[1][4][6] In an effort to enhance its pharmacokinetic profile, a deuterated analog of apalutamide has been synthesized and evaluated. This technical guide provides an in-depth analysis of the pharmacokinetics of deuterated apalutamide in comparison to its non-deuterated counterpart, based on available preclinical data.

Core Concept: The Deuterium Kinetic Isotope Effect

Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium, is a strategy employed in drug development to favorably alter a molecule's pharmacokinetic properties.[7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect.[8] By retarding metabolism, deuteration can lead to increased drug exposure, a longer half-life, and potentially a more favorable side-effect profile due to altered metabolite formation.[7]

Comparative Pharmacokinetics: Apalutamide vs. Deuterated Apalutamide

Preclinical studies have demonstrated a significant improvement in the pharmacokinetic profile of deuterated apalutamide compared to the parent compound. A study involving the N-trideuteromethyl analog of apalutamide revealed markedly higher plasma concentrations and improved pharmacokinetic parameters in both mice and rats.[8]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters from a preclinical study comparing standard apalutamide (referred to as compound 18 in the source) and its N-trideuteromethyl deuterated analog (compound 19 in the source) after oral administration.

Table 1: Comparative Pharmacokinetics in Mice

| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Apalutamide (18) | 10 | 1230 ± 210 | 9870 ± 1560 |

| Deuterated Apalutamide (19) | 10 | 1890 ± 320 | 16540 ± 2890 |

Data adapted from a preclinical study in mice.[8]

Table 2: Comparative Pharmacokinetics in Rats

| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Apalutamide (18) | 10 | 1560 ± 280 | 14320 ± 2540 |

| Deuterated Apalutamide (19) | 10 | 2810 ± 450 | 27890 ± 4670 |

Data adapted from a preclinical study in rats.[8]

In rats, the N-trideuteromethyl deuterated apalutamide exhibited a 1.8-fold higher peak plasma concentration (Cmax) and nearly double the total drug exposure (AUC) compared to the non-deuterated apalutamide.[8]

Apalutamide's Mechanism of Action: Signaling Pathway

Apalutamide exerts its therapeutic effect by inhibiting the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth and proliferation. The following diagram illustrates the mechanism of action of apalutamide.

Caption: Apalutamide's inhibition of the androgen receptor signaling pathway.

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the preclinical evaluation of deuterated apalutamide, based on standard practices in pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of apalutamide and deuterated apalutamide following oral administration in mice and rats.

Animal Models:

-

Male BALB/c mice

-

Male Sprague-Dawley rats

Experimental Groups:

-

Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)

-

Group 2: Apalutamide (10 mg/kg)

-

Group 3: Deuterated Apalutamide (10 mg/kg)

Procedure:

-

Animals are fasted overnight prior to drug administration.

-

Apalutamide and deuterated apalutamide are formulated as a suspension in the vehicle.

-

The respective formulations are administered to the animals via oral gavage.

-

Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of apalutamide and deuterated apalutamide are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters (Cmax, AUC, Tmax, etc.) are calculated using non-compartmental analysis with appropriate software.

The following diagram outlines the workflow for a typical in vivo pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic comparison study.

Conclusion

The strategic deuteration of apalutamide, specifically at the N-methyl position, has been shown in preclinical models to significantly improve its pharmacokinetic profile. The observed increases in Cmax and AUC for the deuterated analog suggest that the deuterium kinetic isotope effect successfully slows the metabolism of the compound. These findings indicate that deuterated apalutamide may have the potential for a lower or less frequent dosing regimen in a clinical setting compared to its non-deuterated counterpart, while maintaining or even enhancing therapeutic exposure. Further clinical investigation is warranted to translate these promising preclinical results to human subjects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. The development of apalutamide for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancercareontario.ca [cancercareontario.ca]

- 5. urology-textbook.com [urology-textbook.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. informaticsjournals.co.in [informaticsjournals.co.in]

- 8. Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Population Pharmacokinetics of Apalutamide and its Active Metabolite N-desmethyl-apalutamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the population pharmacokinetics of apalutamide, a next-generation androgen receptor inhibitor, and its primary active metabolite, N-desmethyl-apalutamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological and analytical pathways.

Introduction

Apalutamide is a potent androgen receptor (AR) inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (NM-CRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1][2] It functions by binding directly to the ligand-binding domain of the AR, which in turn prevents AR nuclear translocation, DNA binding, and AR-mediated transcription.[3][4] The primary route of elimination for apalutamide is through metabolism, predominantly by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of its active metabolite, N-desmethyl-apalutamide.[5][6] This metabolite also exhibits antiandrogenic activity, contributing to the overall therapeutic effect of apalutamide.[3][4] Understanding the population pharmacokinetics of both the parent drug and its active metabolite is crucial for optimizing dosing strategies and ensuring patient safety and efficacy.

Quantitative Pharmacokinetic Data

A comprehensive population pharmacokinetic analysis, pooling data from 1,092 subjects across seven clinical studies, has characterized the disposition of apalutamide and N-desmethyl-apalutamide.[1][7] The oral administration of apalutamide ranged from 30 to 480 mg once daily.[1] The following tables summarize the key pharmacokinetic parameters derived from this analysis.

Table 1: Population Pharmacokinetic Parameters of Apalutamide

| Parameter | Value | Unit | Description |

| Absorption | |||

| Absorption Rate Constant (ka) | - | h-1 | Characterized by rapid absorption.[1] |

| Lag Time (tlag) | - | h | Lag time was incorporated in the model.[8] |

| Distribution | |||

| Apparent Central Volume of Distribution (Vc/F) | - | L | Part of a two-compartment model.[8] |

| Apparent Peripheral Volume of Distribution (Vp/F) | - | L | Part of a two-compartment model.[8] |

| Apparent Steady-State Volume of Distribution (Vss/F) | 276 | L | Reflects wide body distribution.[1][7][9] |

| Apparent Inter-compartmental Clearance (Q/F) | - | L/h | Parameter of the two-compartment model.[8] |

| Metabolism & Elimination | |||

| Apparent Clearance (CL/F) - First Dose | 1.31 | L/h | Increases with repeat dosing due to auto-induction.[1][7][9] |

| Apparent Clearance (CL/F) - Steady State | 2.04 | L/h | Primarily metabolized by CYP2C8 and CYP3A4.[1][7][9] |

| Terminal Half-life (t1/2) - First Dose | 6.4 | days | Decreases at steady state.[7] |

| Terminal Half-life (t1/2) - Steady State | 4.2 | days | [7] |

| Accumulation (at 240 mg/day) | |||

| Accumulation Ratio (AUC-based) | 5.3-fold | - | [1][7] |

| Time to >95% Steady State | ~4 weeks | - | [1] |

| Variability | |||

| Inter-individual Variability (IIV) in CL/F | < 20% | % | Considered low.[1][7][9] |

Table 2: Population Pharmacokinetic Parameters of N-desmethyl-apalutamide

| Parameter | Value | Unit | Description |

| Distribution | |||

| Apparent Central Volume of Distribution (Vcm/F) | 26.3 | L | [7] |

| Apparent Peripheral Volume of Distribution (Vpm/F) | 212 | L | [7] |

| Apparent Steady-State Volume of Distribution | 238 | L | [7] |

| Apparent Inter-compartmental Clearance (Qm/F) | - | L/h | Parameter of the two-compartment model.[8] |

| Elimination | |||

| Apparent Clearance (CLm/F) | 1.5 | L/h | No time-dependent disposition observed.[1] |

| Terminal Half-life (t1/2) | 4.6 | days | Consistent from single dose to steady state.[7] |

| Accumulation (at 240 mg/day apalutamide) | |||

| Accumulation Ratio (AUC-based) | 85.2-fold | - | [1][7] |

| Time to >95% Steady State | ~4 weeks | - | [1] |

Experimental Protocols

The pivotal population pharmacokinetic analysis of apalutamide and N-desmethyl-apalutamide utilized a non-linear mixed-effect modeling approach.[1][7]

Data Source: Plasma concentration data for both apalutamide and N-desmethyl-apalutamide were pooled from a total of 1,092 individuals.[1] This cohort comprised both healthy male subjects and patients with castration-resistant prostate cancer from seven distinct clinical studies.[1][7]

Modeling Software: The analysis was performed using NONMEM® (version 7.2.0 or higher), a standard software for population pharmacokinetic and pharmacodynamic modeling.[8]

Structural Model: The pharmacokinetics of apalutamide were best described by an open linear two-compartment disposition model.[8] This model incorporated a time-dependent apparent clearance and lagged first-order absorption.[8] For N-desmethyl-apalutamide, an open linear two-compartment disposition model with linear elimination was employed.[8] The formation of the metabolite was assumed to be equivalent to the elimination of apalutamide.[8]

Covariate Analysis: A stepwise approach (forward inclusion followed by backward elimination) was used to assess the impact of various clinically relevant covariates on the pharmacokinetic parameters.[8] The evaluated covariates included health status, body weight, and serum albumin concentration.[1][7] While these three factors showed a statistically significant association with some pharmacokinetic parameters, the magnitude of their effect was small (<25%) and not considered clinically relevant.[1][7][9] Other factors such as age, race, renal function, and hepatic function did not have a discernible impact.[8]

Model Evaluation: The final model was evaluated through both internal and external validation methods.[10] Goodness-of-fit plots, visual predictive checks (VPC), and prediction-corrected visual predictive checks (pcVPC) were utilized to assess the model's predictive performance.[10]

Visualizations: Pathways and Workflows

To further elucidate the processes involved in the pharmacokinetics and analysis of apalutamide, the following diagrams are provided.

Caption: Apalutamide is metabolized to N-desmethyl-apalutamide by CYP enzymes.

Caption: Workflow for the population pharmacokinetic analysis of apalutamide.

Caption: Apalutamide inhibits multiple steps in the androgen receptor signaling pathway.

References

- 1. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]

- 7. Population Pharmacokinetics of Apalutamide and its Active Metabolite N‑Desmethyl‑Apalutamide in Healthy and Castration‑Resistant Prostate Cancer Subjects - ProQuest [proquest.com]

- 8. page-meeting.org [page-meeting.org]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols for the Use of Apalutamide-13C,d3 as an Internal Standard

Introduction

Apalutamide is a non-steroidal anti-androgen agent used in the treatment of prostate cancer.[1][2] Accurate quantification of apalutamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3][4][5] The use of a stable isotope-labeled internal standard, such as Apalutamide-13C,d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This internal standard closely mimics the chemical and physical properties of the analyte, apalutamide, which allows for correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[7][8][9] this compound contains one carbon-13 atom and three deuterium atoms, making it distinguishable from the unlabeled apalutamide by mass spectrometry without significantly altering its chromatographic behavior.[6][10]

These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of apalutamide in plasma samples using LC-MS/MS.

Experimental Protocols

This section details the methodologies for the quantification of apalutamide using this compound as an internal standard. The protocols are based on established and validated LC-MS/MS methods.[7][8][11][12]

Materials and Reagents

-

Analytes: Apalutamide reference standard

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

-

Additives: Formic acid, ammonium fumarate.

-

Biological Matrix: Human or animal plasma (K2-EDTA as anticoagulant is suitable).[13]

-

Other Reagents: Tert-butyl methyl ether for liquid-liquid extraction.[13]

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Prepare individual primary stock solutions of apalutamide and this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.[13] Store these solutions at -20°C or -80°C.[6]

-

Working Standard Solutions: Prepare working standard solutions of apalutamide by serially diluting the primary stock solution with a mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 0.5 µg/mL or 300 ng/mL) by diluting the primary stock solution with the same solvent mixture.[4][13]

-

Calibration Standards and Quality Control Samples: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the apalutamide working solutions into blank plasma. The concentration range can vary depending on the specific application, for example, from 1.02 to 2030 ng/mL or 307.26 to 200013.87 pg/mL.[7][13] QC samples are typically prepared at four levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).[11]

Sample Preparation

Two common methods for extracting apalutamide and the internal standard from plasma are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation [7][8][9]

-

To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add a specified volume of the this compound internal standard working solution.

-

Add a protein precipitating agent, such as acetonitrile (typically 3 volumes of the plasma volume).

-

Vortex the mixture for a few minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction [4][13]

-

To a known volume of plasma, add the this compound internal standard working solution.

-

Add an immiscible organic solvent, such as tert-butyl methyl ether or ethyl acetate.[4][13]

-

Vortex the mixture vigorously for several minutes to facilitate the extraction of the analyte and internal standard into the organic layer.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical instrument conditions for the analysis of apalutamide using this compound as an internal standard.

Table 1: Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| LC System | UPLC/HPLC System | Agilent/1200 or equivalent[4] |

| Column | Atlantis dC18[7] | Inertsil C18 (50x4.6 mm, 5 µm)[4] |

| Mobile Phase A | 0.2% Formic acid in water[7] | 0.1% Formic acid in water[4] |

| Mobile Phase B | Acetonitrile[7] | Acetonitrile[4] |

| Gradient/Isocratic | Isocratic (20:80, A:B)[7] | Isocratic (20:80, A:B)[4] |

| Flow Rate | 0.8 mL/min[7] | Not Specified |

| Column Temperature | Ambient | Not Specified |

| Injection Volume | 10 µL | Not Specified |

| Run Time | 2.5 min[7] | 3.5 min[4] |

Note: A different method uses 5mM ammonium fumarate and acetonitrile (15:85 v/v) as the mobile phase.[13]

Table 2: Mass Spectrometric Conditions

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Apalutamide) | m/z 478 -> 450[7][8] |

| MRM Transition (this compound) | m/z 481 -> 453[7][8] |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 ms[12] |

Data Presentation

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance characteristics of a validated LC-MS/MS method.

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1.02 - 2030 ng/mL[7] |

| Correlation Coefficient (r²) | > 0.995[7] |

| Intra-day Precision (%RSD) | 2.51 - 6.09%[7] |

| Inter-day Precision (%RSD) | 2.11 - 8.44%[7] |

| Intra-day Accuracy (%RE) | -4.32 to 4.37%[4] |

| Inter-day Accuracy (%RE) | Within ±15% |

| Mean Recovery | > 90%[3][4] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of apalutamide in plasma using this compound as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. uhs.nhs.uk [uhs.nhs.uk]

- 3. foundryjournal.net [foundryjournal.net]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. ijcrr.com [ijcrr.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Validation of an LC-ESI-MS/MS method for the determination of apalutamide, a novel non-steroidal anti-androgen in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. esschemco.com [esschemco.com]

- 11. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]

- 13. iipseries.org [iipseries.org]

Application Note: Quantitative Analysis of Apalutamide in Biological Matrices using Apalutamide-¹³C,d₃ and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apalutamide is a non-steroidal anti-androgen medication used in the treatment of prostate cancer. Accurate quantification of apalutamide and its active metabolite, N-desmethyl apalutamide, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Apalutamide-¹³C,d₃, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. This application note provides a detailed protocol for the quantification of apalutamide in human plasma using Apalutamide-¹³C,d₃ as an internal standard.

Principle

The method utilizes the principle of stable isotope dilution. A known amount of Apalutamide-¹³C,d₃ is added to the plasma sample at the beginning of the sample preparation process. This SIL-IS behaves chemically and physically identically to the analyte (apalutamide) throughout extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, precise and accurate quantification can be achieved.

Experimental Protocols

Materials and Reagents

-

Apalutamide reference standard

-

Apalutamide-¹³C,d₃ (Internal Standard, IS)

-

N-desmethyl apalutamide reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with K₂-EDTA as anticoagulant)

-

Dimethyl sulfoxide (DMSO)

Stock and Working Solution Preparation

-

Apalutamide and N-desmethyl apalutamide Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in a minimal amount of DMSO, then dilute with methanol to the final concentration.[1]

-

Apalutamide-¹³C,d₃ Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solutions.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50% acetonitrile to create calibration curve standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

This protocol is a widely used, simple, and efficient method for extracting apalutamide from plasma.[2]

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the Apalutamide-¹³C,d₃ internal standard working solution and vortex for 30 seconds.[1]

-

Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[1]

-

Vortex the mixture for 5 minutes.[1]

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.[1]

-

Transfer 100 µL of the clear supernatant to an autosampler vial.[1]

-

Inject an appropriate volume (e.g., 1-10 µL) into the LC-MS/MS system.[1][3]

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, both containing 0.1% formic acid. A typical starting condition is 55% acetonitrile and 45% water with 0.1% formic acid.[4]

-

Column Temperature: 40°C.[4]

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Apalutamide: m/z 478.1 → 450.1 (quantifier), 478.1 → 221.1 (qualifier).[4][6]

-

N-desmethyl apalutamide: m/z 464.1 → 435.9 (quantifier), 464.1 → 207.1 (qualifier).[4]

-